molecular formula C7H3ClN2O2 B13629002 1-Chloro-2-isocyano-4-nitrobenzene

1-Chloro-2-isocyano-4-nitrobenzene

Cat. No.: B13629002
M. Wt: 182.56 g/mol
InChI Key: HUEPFWDYXGMWDZ-UHFFFAOYSA-N
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Description

1-Chloro-2-isocyano-4-nitrobenzene is a substituted aromatic compound featuring a chloro group at position 1, an isocyano group (-NC) at position 2, and a nitro group (-NO₂) at position 2.

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

1-chloro-2-isocyano-4-nitrobenzene

InChI

InChI=1S/C7H3ClN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4H

InChI Key

HUEPFWDYXGMWDZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-2-isocyano-4-nitrobenzene typically involves multi-step reactions starting from readily available benzene derivatives. One common method includes:

    Nitration: Chlorobenzene undergoes nitration to form 1-chloro-4-nitrobenzene.

    Isocyanation: The nitro compound is then subjected to isocyanation to introduce the isocyano group at the ortho position relative to the chlorine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-2-isocyano-4-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, forming different substituted benzene derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-isocyano-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and inhibition.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-2-isocyano-4-nitrobenzene exerts its effects involves interactions with various molecular targets. The isocyano group can act as a ligand, binding to metal centers in enzymes or other proteins, thereby inhibiting their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-Chloro-2-isocyano-4-nitrobenzene, differing primarily in substituent type, position, or functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name CAS RN Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Functional Differences
1-Chloro-3-nitrobenzene 121-73-3 C₆H₄ClNO₂ Cl (1), NO₂ (3) 157.55 Lacks isocyano group
1-Chloro-4-nitrobenzene 100-00-5 C₆H₄ClNO₂ Cl (1), NO₂ (4) 157.55 Positional isomer of nitro
1-Chloro-4-isocyanato-2-nitrobenzene 40397-96-4 C₇H₄ClN₂O₃ Cl (1), NO₂ (2), NCO (4) 200.57 Isocyanato vs. isocyano
1-(Allyloxy)-4-chloro-2-nitrobenzene 100246-31-9 C₉H₈ClNO₃ Cl (4), NO₂ (2), OCH₂CH=CH₂ (1) 213.62 Allyloxy substituent

Comparison with 1-Chloro-3-nitrobenzene (CAS 121-73-3)

1-Chloro-3-nitrobenzene shares the chloro and nitro substituents but differs in their positions (positions 1 and 3 vs. 1 and 4). However, the absence of the isocyano group limits its utility in metal coordination or click chemistry applications.

Comparison with 1-Chloro-4-nitrobenzene (CAS 100-00-5)

This positional isomer of nitrobenzene features para-substituted chloro and nitro groups. The para arrangement enhances resonance stabilization, which may increase thermal stability compared to ortho-substituted derivatives . However, like 1-Chloro-3-nitrobenzene, it lacks the isocyano group, rendering it less reactive in nucleophilic addition or cycloaddition reactions.

Comparison with 1-Chloro-4-isocyanato-2-nitrobenzene (CAS 40397-96-4)

Replacing the isocyano group with an isocyanato (-NCO) group significantly alters reactivity. Isocyanato groups are electrophilic and participate in urethane or urea formation, whereas isocyano groups (-NC) are nucleophilic and engage in metal-ligand interactions or [4+1] cycloadditions . The nitro group at position 2 in this compound may also sterically hinder reactions compared to the target compound’s nitro group at position 3.

Comparison with 1-(Allyloxy)-4-chloro-2-nitrobenzene (CAS 100246-31-9)

The allyloxy group introduces a reactive alkene moiety, enabling participation in Diels-Alder or thiol-ene reactions. However, the absence of the isocyano group limits its utility in coordination chemistry. The nitro group at position 2 in this compound may also direct electrophilic substitution differently compared to the para-nitro group in the target compound .

Key Research Findings and Implications

Electronic Effects: The para-nitro group in 1-Chloro-2-isocyano-4-nitrobenzene likely exerts a stronger electron-withdrawing effect compared to meta-nitro analogs, polarizing the aromatic ring and enhancing the electrophilicity of the isocyano group.

Reactivity: The isocyano group’s nucleophilicity may facilitate metal complexation (e.g., with palladium or gold) or cycloaddition reactions, distinguishing it from isocyanato or allyloxy derivatives .

Safety Considerations: While direct safety data for 1-Chloro-2-isocyano-4-nitrobenzene are unavailable, analogs like 1-Chloro-3-nitrobenzene require stringent handling due to toxicity risks, suggesting similar precautions for the target compound .

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